molecular formula C13H21NO2 B12912722 N-Methyl-N-(5-methylfuran-2-YL)heptanamide CAS No. 62187-57-9

N-Methyl-N-(5-methylfuran-2-YL)heptanamide

Katalognummer: B12912722
CAS-Nummer: 62187-57-9
Molekulargewicht: 223.31 g/mol
InChI-Schlüssel: HWHBYHCLPJRBOM-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N-Methyl-N-(5-methylfuran-2-YL)heptanamide is an organic compound that belongs to the class of furan derivatives. Furans are heterocyclic aromatic compounds characterized by a five-membered ring containing one oxygen atom. This particular compound is notable for its unique structure, which includes a furan ring substituted with a methyl group and an amide linkage to a heptane chain.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of N-Methyl-N-(5-methylfuran-2-YL)heptanamide typically involves the following steps:

    Formation of the Furan Ring: The furan ring can be synthesized through various methods, including the Paal-Knorr synthesis, which involves the cyclization of 1,4-dicarbonyl compounds.

    Methylation: The furan ring is then methylated at the 5-position using methyl iodide in the presence of a base such as potassium carbonate.

    Amidation: The final step involves the reaction of the methylated furan with heptanoyl chloride in the presence of a base like triethylamine to form the amide linkage.

Industrial Production Methods

Industrial production of this compound may involve continuous flow processes to enhance efficiency and yield. Catalysts such as silica-supported cobalt nanoparticles can be used to facilitate the reactions .

Analyse Chemischer Reaktionen

Types of Reactions

N-Methyl-N-(5-methylfuran-2-YL)heptanamide undergoes various chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furanones.

    Reduction: The compound can be reduced to form dihydrofuran derivatives.

    Substitution: Electrophilic substitution reactions can occur at the furan ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Hydrogenation using palladium on carbon as a catalyst.

    Substitution: Halogenation using bromine or chlorination using chlorine gas.

Major Products

    Oxidation: Furanones and carboxylic acids.

    Reduction: Dihydrofuran derivatives.

    Substitution: Halogenated furans.

Wissenschaftliche Forschungsanwendungen

N-Methyl-N-(5-methylfuran-2-YL)heptanamide has a wide range of applications in scientific research:

Wirkmechanismus

The mechanism of action of N-Methyl-N-(5-methylfuran-2-YL)heptanamide involves its interaction with specific molecular targets. The furan ring can engage in π-π interactions with aromatic amino acids in proteins, while the amide linkage can form hydrogen bonds with biological molecules. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

N-Methyl-N-(5-methylfuran-2-YL)heptanamide is unique due to its specific substitution pattern and the presence of a heptane chain. This structure imparts distinct chemical and biological properties, making it a valuable compound for various applications.

Eigenschaften

CAS-Nummer

62187-57-9

Molekularformel

C13H21NO2

Molekulargewicht

223.31 g/mol

IUPAC-Name

N-methyl-N-(5-methylfuran-2-yl)heptanamide

InChI

InChI=1S/C13H21NO2/c1-4-5-6-7-8-12(15)14(3)13-10-9-11(2)16-13/h9-10H,4-8H2,1-3H3

InChI-Schlüssel

HWHBYHCLPJRBOM-UHFFFAOYSA-N

Kanonische SMILES

CCCCCCC(=O)N(C)C1=CC=C(O1)C

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.